molecular formula C21H21N3O2 B2695398 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione CAS No. 696656-29-8

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Cat. No. B2695398
CAS RN: 696656-29-8
M. Wt: 347.418
InChI Key: XXIQKYYAQIRBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, commonly known as MIPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPEP is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. In a study, several derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were synthesized and found to exhibit moderate-to-potent antiproliferative activities against various cancer cell lines including Hela, A-549, and ECA-109 in vitro. These findings suggest a promising direction for the development of new anticancer agents based on modifications of this compound's structure (Jiang, Xu, & Wu, 2016).

HIV-1 Attachment Inhibition

Research has characterized 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives as inhibitors of HIV-1 attachment. These compounds interfere with the interaction between viral gp120 and the host cell receptor CD4, demonstrating potential as antiviral agents. Structural variation studies on the benzamide moiety have revealed the importance of phenyl moiety modifications for antiviral activity, indicating a pathway for developing new drugs to treat HIV-1 infections (Meanwell et al., 2009).

Ligands for GluN2B-Containing NMDA Receptors

The synthesis and biological characterization of 3-substituted-1H-indoles, including derivatives of the compound , have indicated significant binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These findings open new avenues for the development of drugs targeting neurological disorders, highlighting the compound's potential as a neuroprotective agent due to its antagonist effects and antioxidant properties (Gitto et al., 2014).

Antibacterial Activity

A study on the microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, including those related to the compound of interest, has shown promising antibacterial activity. This suggests the potential use of these compounds in developing new antibacterial drugs, highlighting the versatility of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione derivatives in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-19(17-9-5-6-10-18(17)22-15)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIQKYYAQIRBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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